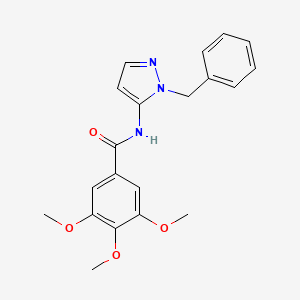![molecular formula C19H24N2OS B11328115 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328115.png)
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React N-[2-(piperidin-1-yl)ethyl]-3-methylbenzamide with 2-thiophenylboronic acid in the presence of a palladium catalyst to form 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the piperidine and thiophene substituents through a series of substitution and coupling reactions.
-
Step 1: Formation of Benzamide Core
- React 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
- React 3-methylbenzoyl chloride with ammonia to form 3-methylbenzamide.
化学反应分析
Types of Reactions
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives
科学研究应用
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and thiophene rings may play a role in binding to these targets, while the benzamide core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the thiophene substituent, which may affect its binding properties and biological activity.
3-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but without the thiophene ring, potentially altering its electronic properties.
N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the piperidine ring, which may influence its solubility and reactivity.
Uniqueness
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both piperidine and thiophene rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C19H24N2OS |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
3-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H24N2OS/c1-15-7-5-8-16(13-15)19(22)20-14-17(18-9-6-12-23-18)21-10-3-2-4-11-21/h5-9,12-13,17H,2-4,10-11,14H2,1H3,(H,20,22) |
InChI 键 |
PZCPZPZBJAZLGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11328034.png)
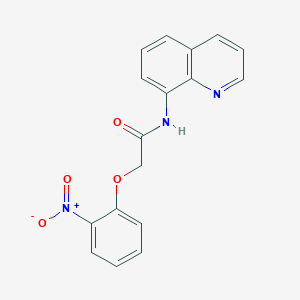
![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11328046.png)
![Propan-2-yl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11328053.png)
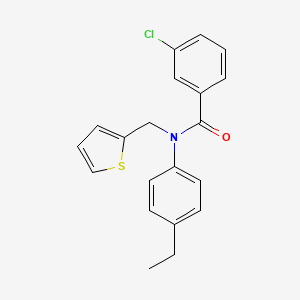
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-nitrobenzamide](/img/structure/B11328078.png)

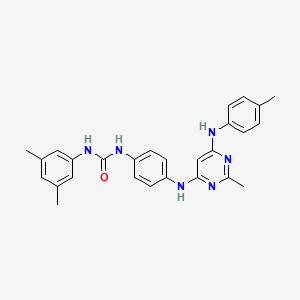
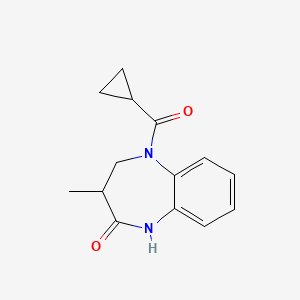
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11328106.png)
![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)
![2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11328118.png)
